4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
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Overview
Description
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and a benzamide group
Preparation Methods
The synthesis of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the But-2-yn-1-yl Group: This step involves the alkylation of the pyrrolidine ring with a but-2-yn-1-yl halide, typically under basic conditions.
Formation of the Benzamide Group: The final step involves the coupling of the brominated pyrrolidine derivative with a benzoyl chloride or benzamide under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the benzamide group are key structural features that enable the compound to bind to and modulate the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can be compared with other similar compounds such as:
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzonitrile: This compound features a nitrile group instead of a benzamide group, which can lead to different biological activities and chemical reactivity.
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzylamine: The presence of an amine group instead of a benzamide group can significantly alter the compound’s pharmacological properties.
4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzoic acid: The carboxylic acid group in this compound can affect its solubility and interaction with biological targets compared to the benzamide group.
Properties
IUPAC Name |
4-bromo-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVHKLQOCZGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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